molecular formula C17H13BrN2O2 B13715880 4-[4-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde

4-[4-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde

Katalognummer: B13715880
Molekulargewicht: 357.2 g/mol
InChI-Schlüssel: BCADCVIGSYZWFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a bromoimidazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the benzyloxyphenyl intermediate, followed by bromination and subsequent imidazole ring formation.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-[4-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-[4-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances its binding affinity to certain proteins, while the bromoimidazole moiety can participate in various biochemical reactions. The aldehyde group allows for covalent modification of target molecules, leading to changes in their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-[4-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the benzyloxy group provides additional sites for functionalization .

Eigenschaften

Molekularformel

C17H13BrN2O2

Molekulargewicht

357.2 g/mol

IUPAC-Name

5-bromo-4-(4-phenylmethoxyphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C17H13BrN2O2/c18-17-16(19-15(10-21)20-17)13-6-8-14(9-7-13)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20)

InChI-Schlüssel

BCADCVIGSYZWFB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(NC(=N3)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.